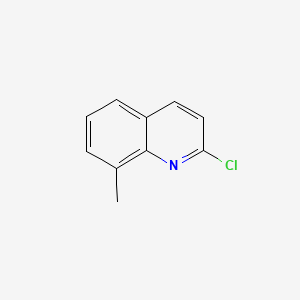

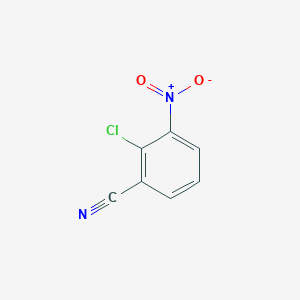

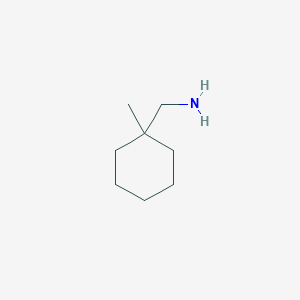

![molecular formula C7H6N2O B1592169 Imidazo[1,2-a]pyridin-6-ol CAS No. 885275-62-7](/img/structure/B1592169.png)

Imidazo[1,2-a]pyridin-6-ol

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-6-ol is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Applications De Recherche Scientifique

Therapeutic Potential

Imidazo[1,2-a]pyridine, a bicyclic heterocyclic ring, is recognized for its extensive applications in medicinal chemistry. It has shown promise in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor. This scaffold is featured in various marketed preparations like zolimidine and zolpidem. Structural modifications of this compound have led to the discovery and development of novel therapeutic agents (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied. It has been divided into three categories: enzyme inhibitors, receptor ligands, and anti-infectious agents. The enzyme inhibitors category includes compounds that have been classified based on their inhibition of specific enzymes, like CDK, VEGFR, PI3K, EGFR, RGGT, etc. These inhibitors have also shown effectiveness against various tumor cell lines. Several imidazo[1,2-a]pyridine-based analogues are under clinical trials as potential anticancer agents (Goel, Luxami, & Paul, 2016).

Synthesis and Chemical Properties

The synthesis and functionalization of imidazo[1,2-a]pyridines have been a critical area of study. Recent methods focus on using readily available starting substrates and catalysts under mild conditions, enhancing biological activity. This includes the development of new methods for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Antiulcer Applications

Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. They are not histamine receptor antagonists or prostaglandin analogues, yet exhibit gastric antisecretory and cytoprotective properties. Their mechanism may involve the inhibition of the H+/K+-ATPase enzyme, as demonstrated by compounds like SCH 28080 (Kaminski et al., 1985).

Antiviral Applications

Imidazo[1,2-a]pyridines bearing a thioether side chain have shown significant antiviral activity against human cytomegalovirus and varicella-zoster virus. Their structure-activity relationship reveals potential for further development as antiviral agents (Gueiffier et al., 1998).

Corrosion Inhibition

Apart from pharmaceutical applications, imidazo[1,2-a]pyridines have been effective as corrosion inhibitors due to their excited state intra-molecular proton transfer. Their adsorption on metallic surfaces follows the Langmuir isotherm, suggesting potential industrial applications (Salim et al., 2018).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-6-ol and its derivatives have been identified as covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a key player in various cancers .

Mode of Action

This compound interacts with its target, the KRAS G12C protein, through a covalent bond . This interaction results in the inhibition of the protein, thereby preventing it from promoting cancer cell growth and proliferation .

Biochemical Pathways

The inhibition of the KRAS G12C protein by this compound affects the phosphatidylinositol 3-kinase (PI3K) signalling pathway . This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism . Therefore, the disruption of this pathway by this compound can lead to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By targeting and inhibiting the KRAS G12C protein, this compound disrupts the PI3K signalling pathway, leading to the suppression of cancer cell growth and proliferation .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridin-6-ol and its derivatives have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Future research may focus on further exploring these properties and developing more efficient synthesis methods .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridin-6-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that this compound interacts with is phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival . This compound has been shown to inhibit PI3K activity, leading to the suppression of downstream signaling pathways such as the Akt pathway . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division . Additionally, this compound promotes apoptosis by activating caspase enzymes, which play a critical role in programmed cell death . The compound also affects cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and metabolism . By inhibiting this pathway, this compound reduces the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which prevents the phosphorylation and activation of Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Additionally, this compound binds to specific sites on the PI3K enzyme, blocking its activity and preventing the downstream signaling events that promote cell growth and proliferation . The compound also influences gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to enhance its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This enzyme family is responsible for the metabolism of many drugs and xenobiotics, including this compound . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can be further conjugated and excreted . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, this compound can inhibit cytoplasmic enzymes such as PI3K, leading to the disruption of signaling pathways . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications and targeting signals may also influence the localization and activity of this compound within cells .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIQZOHERKVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616963 | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-62-7 | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

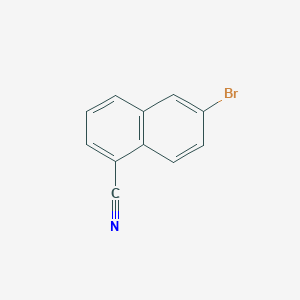

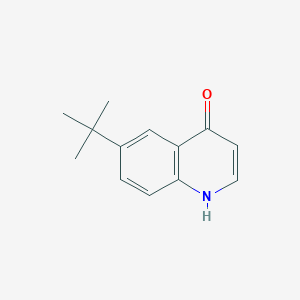

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

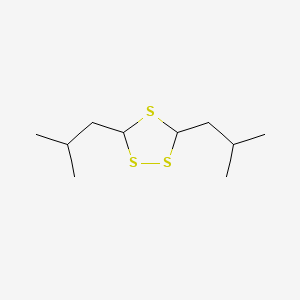

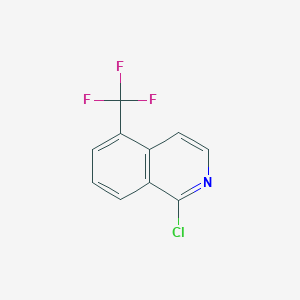

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

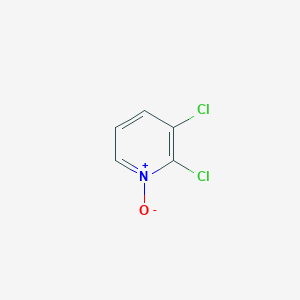

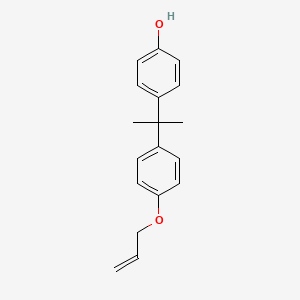

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

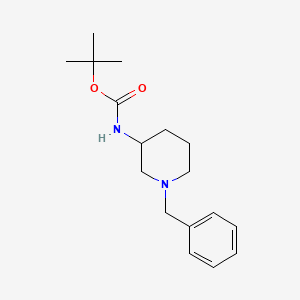

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)